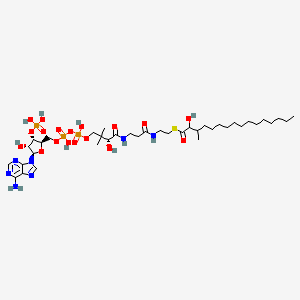

2-hydroxy-3-methylhexadecanoyl-CoA

Description

Properties

Molecular Formula |

C38H68N7O18P3S |

|---|---|

Molecular Weight |

1036 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-3-methylhexadecanethioate |

InChI |

InChI=1S/C38H68N7O18P3S/c1-5-6-7-8-9-10-11-12-13-14-15-16-25(2)29(47)37(51)67-20-19-40-27(46)17-18-41-35(50)32(49)38(3,4)22-60-66(57,58)63-65(55,56)59-21-26-31(62-64(52,53)54)30(48)36(61-26)45-24-44-28-33(39)42-23-43-34(28)45/h23-26,29-32,36,47-49H,5-22H2,1-4H3,(H,40,46)(H,41,50)(H,55,56)(H,57,58)(H2,39,42,43)(H2,52,53,54)/t25?,26-,29?,30-,31-,32+,36-/m1/s1 |

InChI Key |

NOYKDOHWNYIPQD-MYAUCQMWSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(C)C(C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCC(C)C(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Origin of Product |

United States |

Biosynthesis of 2 Hydroxy 3 Methylhexadecanoyl Coa: the Alpha Oxidation Initiation Phase

Precursor Substrates and Initial Acyl-CoA Activation

The journey towards 2-hydroxy-3-methylhexadecanoyl-CoA begins with the activation of its parent fatty acid, a 3-methyl-branched fatty acid. This activation is a prerequisite for its entry into the peroxisomal alpha-oxidation pathway.

Activation of 3-Methyl-Branched Fatty Acids to Acyl-CoAs

Before alpha-oxidation can commence, 3-methyl-branched fatty acids, with phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) being a prominent example, must be activated to their corresponding coenzyme A (CoA) esters. nih.gov This activation is a crucial step, converting the relatively inert fatty acid into a high-energy thioester, phytanoyl-CoA. nih.govresearchgate.net This process is catalyzed by an acyl-CoA synthetase, an enzyme that utilizes ATP to attach CoA to the fatty acid. nih.gov In rat liver peroxisomes, it has been demonstrated that phytanic acid must be activated to phytanoyl-CoA before it can undergo alpha-oxidation. nih.gov The activation of phytanic acid to phytanoyl-CoA is considered the first step in its degradation pathway. researchgate.netnih.gov

Specificity for Branched-Chain Substrates in Alpha-Oxidation

The alpha-oxidation pathway is specifically tailored for fatty acids that cannot be degraded via the more common beta-oxidation pathway due to the presence of a methyl group on the beta-carbon (C3). researchgate.net Phytanic acid, with its methyl group at the C3 position, is a classic example of such a substrate. wikipedia.org This structural feature sterically hinders the enzymes of beta-oxidation. Consequently, alpha-oxidation serves as a bypass mechanism, removing a single carbon from the carboxyl end to produce a substrate, pristanic acid, which can then enter the beta-oxidation pathway. wikipedia.org The enzymes involved in alpha-oxidation, therefore, exhibit a high degree of specificity for these 3-methyl-branched fatty acids.

Enzymatic 2-Hydroxylation Catalyzed by Phytanoyl-CoA Hydroxylase (PHYH)

Following its activation, the resulting acyl-CoA undergoes a pivotal hydroxylation reaction, catalyzed by the enzyme phytanoyl-CoA hydroxylase (PHYH). This step introduces a hydroxyl group at the C2 position, a critical modification that sets the stage for the subsequent steps of alpha-oxidation.

Catalytic Reaction Mechanism and Hydroxylation Site

Phytanoyl-CoA hydroxylase (PHYH), also known as phytanoyl-CoA dioxygenase, catalyzes the 2-hydroxylation of phytanoyl-CoA to form 2-hydroxyphytanoyl-CoA. researchgate.netwikipedia.org This reaction involves the oxidation of the C2 carbon of the acyl-CoA. wikipedia.org The enzyme utilizes molecular oxygen and incorporates one oxygen atom into the substrate as a hydroxyl group, while the other is reduced to water. This hydroxylation occurs specifically at the alpha-carbon (C2) of the fatty acyl chain. nih.govresearchgate.net

Stereochemical Aspects of 2-Hydroxylation and Isomer Formation

The hydroxylation of phytanoyl-CoA by PHYH is a stereospecific process. When recombinant human phytanoyl-CoA hydroxylase is incubated with either R- or S-3-methylhexadecanoyl-CoA, specific stereoisomers of 2-hydroxy-3-methylhexadecanoyl-CoA are formed. researchgate.net Incubation with S-3-methylhexadecanoyl-CoA primarily yields (2S,3S)-2-hydroxy-3-methylhexadecanoyl-CoA and (2R,3S)-2-hydroxy-3-methylhexadecanoyl-CoA. Conversely, incubation with R-3-methylhexadecanoyl-CoA results in the formation of (2R,3R)-2-hydroxy-3-methylhexadecanoyl-CoA and (2S,3R)-2-hydroxy-3-methylhexadecanoyl-CoA. researchgate.net This demonstrates that the enzyme can act on both R- and S-isomers of the substrate, leading to the formation of distinct stereoisomers of the product.

| Substrate | Predominant Products |

| S-3-methylhexadecanoyl-CoA | (2S,3S)-2-hydroxy-3-methylhexadecanoyl-CoA, (2R,3S)-2-hydroxy-3-methylhexadecanoyl-CoA |

| R-3-methylhexadecanoyl-CoA | (2R,3R)-2-hydroxy-3-methylhexadecanoyl-CoA, (2S,3R)-2-hydroxy-3-methylhexadecanoyl-CoA |

Cofactor Requirements for PHYH Activity: Iron, 2-Oxoglutarate, Ascorbate, ATP/GTP, and Magnesium

The catalytic activity of phytanoyl-CoA hydroxylase is dependent on several cofactors. As a dioxygenase, it requires ferrous iron (Fe²⁺) and 2-oxoglutarate as co-substrates. wikipedia.org Ascorbate is also necessary, likely to maintain the iron in its reduced ferrous state. Furthermore, studies with recombinant human phytanoyl-CoA hydroxylase have revealed a requirement for either ATP or GTP, as well as magnesium ions (Mg²⁺), for optimal enzyme activity. researchgate.net

| Cofactor | Role in PHYH Activity |

| Iron (Fe²⁺) | Essential for the catalytic dioxygenase activity. wikipedia.org |

| 2-Oxoglutarate | Co-substrate in the hydroxylation reaction. wikipedia.org |

| Ascorbate | Acts as a reducing agent to maintain iron in the ferrous state. |

| ATP/GTP | Required for optimal enzyme activity. researchgate.net |

| Magnesium (Mg²⁺) | Required for optimal enzyme activity. researchgate.net |

Substrate Specificity Profile of PHYH toward Acyl-CoA Esters

Phytanoyl-CoA hydroxylase (PHYH), also known as phytanoyl-CoA dioxygenase, is a peroxisomal enzyme that exhibits a specific yet broad substrate profile. genecards.orguniprot.org It catalyzes the 2-hydroxylation of various acyl-CoA esters, playing a crucial role in the breakdown of 3-methyl-branched fatty acids. nih.govnih.gov

Detailed studies on recombinant human PHYH have elucidated its substrate preferences. The enzyme is active towards phytanoyl-CoA and 3-methylhexadecanoyl-CoA. nih.gov Notably, it can hydroxylate both the R- and S-stereoisomers of 3-methylhexadecanoyl-CoA with equal efficiency. nih.gov The hydroxylation of R-3-methylhexadecanoyl-CoA results in the formation of (2S, 3R)-2-hydroxy-3-methylhexadecanoyl-CoA, while the hydroxylation of S-3-methylhexadecanoyl-CoA yields the (2R, 3S) isomer. nih.govresearchgate.net

Beyond its primary substrates, PHYH can also act on other mono-branched 3-methylacyl-CoA esters, provided they have a minimum chain length of seven carbon atoms. uniprot.org Furthermore, it can hydroxylate straight-chain acyl-CoA esters that are longer than four carbons. uniprot.org However, the enzyme shows no activity towards 2-methyl- and 4-methyl-branched acyl-CoAs, nor does it act on long and very-long-chain straight-chain acyl-CoAs. uniprot.orgnih.gov This specificity indicates that a different enzymatic system is responsible for the formation of 2-hydroxylated fatty acids found in tissues like the brain. nih.gov The reaction catalyzed by PHYH requires Fe(II) and 2-oxoglutarate as co-substrates. wikipedia.orgnih.gov

The substrate specificity of PHYH is critical for preventing the accumulation of toxic metabolites. A deficiency in PHYH activity, often due to genetic mutations, leads to Refsum disease, a condition characterized by the buildup of phytanic acid. wikipedia.orgoup.com

Table 1: Substrate Specificity of Phytanoyl-CoA Hydroxylase (PHYH)

| Substrate | Activity | Product(s) | Reference |

|---|---|---|---|

| Phytanoyl-CoA | Yes | 2-Hydroxyphytanoyl-CoA | uniprot.orgnih.gov |

| 3-Methylhexadecanoyl-CoA (racemic) | Yes | 2-Hydroxy-3-methylhexadecanoyl-CoA | nih.gov |

| (R)-3-Methylhexadecanoyl-CoA | Yes | (2S, 3R)-2-Hydroxy-3-methylhexadecanoyl-CoA | nih.gov |

| (S)-3-Methylhexadecanoyl-CoA | Yes | (2R, 3S)-2-Hydroxy-3-methylhexadecanoyl-CoA | nih.govresearchgate.net |

| Other 3-methylacyl-CoA esters (≥ C7) | Yes | Corresponding 2-hydroxyacyl-CoAs | uniprot.org |

| Straight-chain acyl-CoA esters (> C4) | Yes | Corresponding 2-hydroxyacyl-CoAs | uniprot.org |

| 2-Methyl-branched acyl-CoAs | No | - | uniprot.orgnih.gov |

| 4-Methyl-branched acyl-CoAs | No | - | uniprot.orgnih.gov |

| Long and very-long-chain acyl-CoAs | No | - | nih.gov |

| 3-Methylhexadecanoic acid | No | - | nih.gov |

Subcellular Localization of 2-Hydroxylation within Peroxisomes

The enzymatic conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA, and by extension the formation of 2-hydroxy-3-methylhexadecanoyl-CoA, occurs exclusively within the peroxisomes. wikipedia.orgportlandpress.comwikipedia.org Peroxisomes are cellular organelles that house a variety of metabolic pathways, including the alpha-oxidation of branched-chain fatty acids and the beta-oxidation of very-long-chain fatty acids. portlandpress.comportlandpress.com

The localization of phytanoyl-CoA hydroxylase (PHYH) to the peroxisome is directed by a specific targeting signal. nih.gov The human PHYH protein contains a peroxisomal targeting signal type 2 (PTS2) at its N-terminus, which is essential for its import into the peroxisomal matrix. nih.gov This localization is crucial for the proper functioning of the alpha-oxidation pathway, as it sequesters the enzymatic reactions and their potentially toxic intermediates from the rest of the cell.

The entire process of phytanic acid alpha-oxidation is believed to take place within the peroxisomes. wikipedia.org This begins with the activation of phytanic acid to phytanoyl-CoA, followed by its hydroxylation to 2-hydroxyphytanoyl-CoA by PHYH. wikipedia.org The subsequent steps, including the cleavage of 2-hydroxyphytanoyl-CoA to form pristanal (B217276) and formyl-CoA, also occur within this organelle. wikipedia.org Deficiencies in peroxisome biogenesis, such as in Zellweger syndrome, result in the mislocalization of peroxisomal enzymes, including PHYH, leading to a failure of alpha-oxidation and the accumulation of phytanic acid. wikipedia.org

The confinement of this metabolic pathway to the peroxisome underscores the organelle's vital role in lipid metabolism and the detoxification of specific fatty acids. portlandpress.com

Catabolism of 2 Hydroxy 3 Methylhexadecanoyl Coa: the Alpha Oxidation Cleavage Phase

Enzymatic Carbon-Carbon Bond Cleavage by 2-Hydroxyacyl-CoA Lyase 1 (HACL1)

The cleavage of 2-hydroxy-3-methylhexadecanoyl-CoA is a pivotal step in the alpha-oxidation of 3-methyl-branched fatty acids. pnas.org This reaction is carried out by the peroxisomal enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1), which was formerly known as 2-hydroxyphytanoyl-CoA lyase (HPCL). nih.govabcam.com HACL1 is a key player in the degradation of phytanic acid and the shortening of 2-hydroxy long-chain fatty acids. nih.govnih.gov

Catalytic Reaction Mechanism and Product Formation

The catalytic action of HACL1 involves the cleavage of the carbon-carbon bond between the first and second carbon atoms of the 2-hydroxyacyl-CoA intermediate. portlandpress.comnih.gov This enzymatic reaction is dependent on thiamine (B1217682) pyrophosphate (TPP). portlandpress.comnih.gov The proposed mechanism suggests that a reactive carbanion intermediate of TPP attacks the first carbon of the substrate, which is activated by the thioester bond. portlandpress.com This nucleophilic attack leads to the formation of two primary products: a 2-methyl-branched fatty aldehyde and formyl-CoA. portlandpress.compnas.org Specifically, when acting on 2-hydroxy-3-methylhexadecanoyl-CoA, HACL1 produces 2-methylpentadecanal (B1254879) and formyl-CoA. pnas.orguniprot.orguniprot.org The enzyme is structured as a homotetramer, with each subunit having a molecular mass of approximately 63 kDa. pnas.org

Cofactor Requirements for HACL1 Activity: Magnesium and Thiamine Pyrophosphate

The catalytic efficiency of HACL1 is critically dependent on the presence of specific cofactors. pnas.org Thiamine pyrophosphate (TPP), the active form of vitamin B1, is an essential coenzyme for HACL1. portlandpress.comnih.govnih.gov In fact, HACL1 is the first identified TPP-dependent enzyme in mammalian peroxisomes. portlandpress.comnih.gov The synthesis of TPP from thiamine requires magnesium and ATP. oregonstate.edu Consequently, the activity of HACL1 is also reliant on magnesium ions (Mg²⁺). pnas.orgreactome.org Deficiencies in thiamine can negatively impact the activity of HACL1, highlighting the importance of this vitamin in lipid metabolism. portlandpress.comnih.gov

| Cofactor | Role in HACL1 Activity |

| Thiamine Pyrophosphate (TPP) | Acts as a coenzyme, directly participating in the carbon-carbon bond cleavage by forming a reactive carbanion intermediate. portlandpress.comnih.govpnas.org |

| Magnesium (Mg²⁺) | Required for the activity of HACL1 and is also essential for the synthesis of TPP from thiamine. pnas.orgoregonstate.edureactome.org |

Formation of 2-Methyl-Branched Fatty Aldehyde and Formyl-CoA

The direct products of the HACL1-catalyzed cleavage of 2-hydroxy-3-methylhexadecanoyl-CoA are 2-methylpentadecanal and formyl-CoA. pnas.orguniprot.orguniprot.org The formation of these two molecules is a defining characteristic of this step in the alpha-oxidation pathway. portlandpress.com Studies using purified rat liver peroxisomes incubated with 2-hydroxy-3-methylhexadecanoyl-CoA confirmed the formation of 2-methylpentadecanal. nih.gov The production rates of the aldehyde and formyl-CoA (measured as formate) were found to be comparable, confirming the stoichiometry of the reaction. pnas.orgnih.gov

Subsequent Metabolic Fates of Cleavage Products

Following the cleavage reaction, the resulting products, 2-methylpentadecanal and formyl-CoA, are further metabolized through distinct pathways.

Dehydrogenation of 2-Methyl-Branched Fatty Aldehydes to Corresponding Acids

The 2-methyl-branched fatty aldehyde, 2-methylpentadecanal, undergoes dehydrogenation to its corresponding carboxylic acid, 2-methylpentadecanoic acid. pnas.orgnih.gov This oxidation reaction is dependent on the coenzyme NAD⁺. pnas.org Experiments have shown that in the presence of NAD⁺, the amount of 2-methylpentadecanal decreases, with a concurrent increase in the formation of 2-methylpentadecanoic acid. nih.gov This indicates that liver peroxisomes possess the enzymatic machinery to efficiently convert the aldehyde product into its acid form. nih.gov

Peroxisomal Confinement of Cleavage and Downstream Processing

The breakdown of branched-chain fatty acids like phytanic acid is a critical metabolic process, with specific steps compartmentalized within cellular organelles to ensure efficiency and prevent the accumulation of toxic intermediates. Research has conclusively demonstrated that the entire alpha-oxidation pathway of phytanic acid, including the pivotal cleavage of its derivative 2-hydroxy-3-methylhexadecanoyl-CoA (also known as 2-hydroxyphytanoyl-CoA), is confined entirely within peroxisomes. wikipedia.orgnih.govportlandpress.com These organelles house the necessary enzymatic machinery not only for the cleavage reaction but also for the immediate processing of the resulting products. nih.govnih.gov

The alpha-oxidation of phytanic acid begins with its activation to phytanoyl-CoA, which is then hydroxylated to form 2-hydroxyphytanoyl-CoA. wikipedia.orgnih.gov This intermediate is the substrate for the key cleavage step. The localization of this entire sequence within the peroxisome is essential, as demonstrated in studies of fibroblasts from patients with Refsum disease, a condition characterized by deficient phytanic acid alpha-oxidation. nih.gov In these patients, while mitochondrial function is normal, the capacity for phytanic acid oxidation within isolated peroxisomes is absent, confirming this organelle as the exclusive site of this pathway. nih.gov

The Cleavage Reaction

The central cleavage event is catalyzed by the peroxisomal enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1), formerly known as 2-hydroxyphytanoyl-CoA lyase (2-HPCL). nih.govportlandpress.comwikipedia.org HACL1 is a thiamine pyrophosphate (TPP)-dependent enzyme that splits the carbon-carbon bond between the first and second carbons of the 2-hydroxyacyl-CoA intermediate. nih.govportlandpress.com This reaction yields two primary products: an aldehyde that is one carbon shorter (pristanal) and a one-carbon unit in the form of formyl-CoA. wikipedia.orgportlandpress.comnih.gov The requirement of the 2-hydroxy group and the CoA-ester function for substrate recognition by HACL1 has been confirmed through substrate competition experiments. portlandpress.com

Downstream Processing of Cleavage Products

Following the HACL1-catalyzed cleavage, the resulting products undergo further immediate metabolism, also within the peroxisome.

Pristanal (B217276) Oxidation: The pristanal is rapidly oxidized to pristanic acid. wikipedia.org This conversion is carried out by a peroxisomal NAD+-dependent aldehyde dehydrogenase. nih.govresearchgate.net The identification of this specific enzyme has been a subject of research, with evidence pointing towards a splice variant of fatty aldehyde dehydrogenase (FALDH). researchgate.net The successful oxidation of pristanal to pristanic acid within the peroxisome completes the alpha-oxidation cycle. researchgate.net

Formyl-CoA Metabolism: The other product, formyl-CoA, is quickly broken down into formate (B1220265) and subsequently into carbon dioxide. wikipedia.orgportlandpress.com

The resulting pristanic acid does not exit the peroxisome but instead enters a different catabolic pathway: peroxisomal beta-oxidation. wikipedia.orgnih.govwikipedia.orgresearchgate.net It is first activated to pristanoyl-CoA and then undergoes several cycles of beta-oxidation. researchgate.netnih.gov This process systematically shortens the fatty acid chain, producing acetyl-CoA, propionyl-CoA, and the intermediate 4,8-dimethylnonanoyl-CoA. amsterdamumc.nlresearchgate.net These smaller molecules are then exported from the peroxisome, often via carnitine-dependent transport systems, to the mitochondria for complete oxidation to carbon dioxide and water to generate energy. nih.govamsterdamumc.nlresearchgate.netfrontiersin.org The confinement of alpha-oxidation and the initial stages of beta-oxidation of its product, pristanic acid, highlights the peroxisome's central role as a processing hub for complex lipids. portlandpress.comnih.gov

Data Tables

Table 1: Key Enzymes in Peroxisomal Processing of 2-hydroxy-3-methylhexadecanoyl-CoA and its Products

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Cofactor(s) | Localization | Reference(s) |

| 2-hydroxyacyl-CoA lyase 1 | HACL1 | 2-hydroxy-3-methylhexadecanoyl-CoA (2-hydroxyphytanoyl-CoA) | Pristanal, Formyl-CoA | Thiamine pyrophosphate (TPP) | Peroxisome | wikipedia.orgnih.govportlandpress.comresearchgate.net |

| Aldehyde Dehydrogenase | FALDH | Pristanal | Pristanic acid | NAD+ | Peroxisome | wikipedia.orgnih.govresearchgate.net |

| Branched-chain acyl-CoA oxidase | Pristanoyl-CoA | 2,3-pristenoyl-CoA | FAD | Peroxisome | researchgate.netnih.gov | |

| D-bifunctional protein | DBP/MFP-2 | 2,3-pristenoyl-CoA | 3-ketopristanoyl-CoA | NAD+ | Peroxisome | nih.govmdpi.com |

| Sterol carrier protein x | SCPx | 3-ketopristanoyl-CoA | Propionyl-CoA, 4,8,12-trimethyltridecanoyl-CoA | CoA | Peroxisome | researchgate.netmdpi.com |

Table 2: Metabolic Fate of Alpha-Oxidation Products within the Peroxisome

| Initial Product | Subsequent Reaction | Catalyzing Enzyme | Final Peroxisomal Product(s) for Further Metabolism or Export | Reference(s) |

| Pristanal | Oxidation | Aldehyde Dehydrogenase | Pristanic acid | wikipedia.orgnih.govresearchgate.net |

| Formyl-CoA | Breakdown | (Not specified) | Formate, Carbon Dioxide (CO₂) | wikipedia.orgportlandpress.com |

| Pristanic acid | Activation & Beta-oxidation | Multiple enzymes | Acetyl-CoA, Propionyl-CoA, 4,8-dimethylnonanoyl-CoA | researchgate.netnih.govamsterdamumc.nlresearchgate.net |

Stereochemical Aspects in 2 Hydroxy 3 Methylhexadecanoyl Coa Metabolism

Stereoisomeric Forms of 2-hydroxy-3-methylhexadecanoyl-CoA

2-hydroxy-3-methylhexadecanoyl-CoA possesses two chiral centers, which are points in the molecule where different spatial arrangements of atoms can create mirror-image, non-superimposable forms. These centers are located at the second carbon (C2 or the alpha-carbon), which bears the hydroxyl group, and the third carbon (C3 or the beta-carbon), which carries the methyl group.

The presence of these two chiral centers gives rise to four distinct stereoisomers. researchgate.net Each isomer has a unique three-dimensional configuration, which can influence its interaction with enzymes. Research using gas chromatography has identified these four possible forms. researchgate.net

The stereoisomers are designated based on the (R) or (S) configuration at each chiral carbon, leading to the following forms:

(2R,3R)-2-hydroxy-3-methylhexadecanoyl-CoA

(2R,3S)-2-hydroxy-3-methylhexadecanoyl-CoA

(2S,3R)-2-hydroxy-3-methylhexadecanoyl-CoA

(2S,3S)-2-hydroxy-3-methylhexadecanoyl-CoA

Table 1: Stereoisomeric Forms of 2-hydroxy-3-methylhexadecanoyl-CoA

| Stereoisomer Name | Configuration at C2 (hydroxyl group) | Configuration at C3 (methyl group) |

|---|---|---|

| (2R,3R)-2-hydroxy-3-methylhexadecanoyl-CoA | R | R |

| (2R,3S)-2-hydroxy-3-methylhexadecanoyl-CoA | R | S |

| (2S,3R)-2-hydroxy-3-methylhexadecanoyl-CoA | S | R |

| (2S,3S)-2-hydroxy-3-methylhexadecanoyl-CoA | S | S |

Enzymatic Preference and Formation of Specific Stereoisomers

The formation of 2-hydroxy-3-methylhexadecanoyl-CoA from 3-methylhexadecanoyl-CoA is catalyzed by the peroxisomal enzyme phytanoyl-CoA hydroxylase (PAHX). researchgate.netresearchgate.net This enzyme introduces a hydroxyl group at the C2 position of the acyl-CoA substrate. nih.gov The precursor, 3-methylhexadecanoyl-CoA, itself exists as two enantiomers: (R)-3-methylhexadecanoyl-CoA and (S)-3-methylhexadecanoyl-CoA.

Studies utilizing recombinant human phytanoyl-CoA hydroxylase have demonstrated a distinct stereochemical preference in the hydroxylation reaction. The specific isomer of the product formed is dependent on the stereochemistry of the substrate provided. researchgate.net

The key findings are:

When the enzyme is incubated with (S)-3-methylhexadecanoyl-CoA , the primary product is (2R,3S)-2-hydroxy-3-methylhexadecanoyl-CoA . researchgate.net

When the enzyme is incubated with (R)-3-methylhexadecanoyl-CoA , the main product formed is (2S,3R)-2-hydroxy-3-methylhexadecanoyl-CoA . researchgate.net

This demonstrates that the phytanoyl-CoA hydroxylase enzyme is highly specific, creating a new chiral center at C2 with a configuration that is dependent on the pre-existing configuration at C3. researchgate.net

Table 2: Enzymatic Formation of 2-hydroxy-3-methylhexadecanoyl-CoA Stereoisomers

| Substrate | Enzyme | Primary Product |

|---|---|---|

| (S)-3-methylhexadecanoyl-CoA | Phytanoyl-CoA Hydroxylase | (2R,3S)-2-hydroxy-3-methylhexadecanoyl-CoA |

| (R)-3-methylhexadecanoyl-CoA | Phytanoyl-CoA Hydroxylase | (2S,3R)-2-hydroxy-3-methylhexadecanoyl-CoA |

Preservation of 3-Methyl Branch Configuration During Alpha-Oxidation

A critical aspect of the alpha-oxidation pathway is the handling of the methyl group at the C3 position. The stereochemical analysis of the products from the phytanoyl-CoA hydroxylase reaction reveals that the original configuration of the 3-methyl branch is preserved during the hydroxylation step. researchgate.net

As detailed in the previous section, an (S)-configured substrate yields a product that is also (S)-configured at the C3 position. researchgate.net Likewise, an (R)-configured substrate results in a product that retains the (R) configuration at C3. researchgate.net The enzymatic reaction, therefore, exclusively targets the C2 position for hydroxylation without inverting or altering the stereochemistry at C3.

Following its formation, the 2-hydroxy-3-methylhexadecanoyl-CoA intermediate is acted upon by the enzyme 2-hydroxyphytanoyl-CoA lyase (HACL1). researchgate.netabcam.comnih.gov This enzyme, which requires thiamine (B1217682) pyrophosphate (TPP) as a cofactor, cleaves the bond between the first and second carbons. wikipedia.orgnih.govwikipedia.org This reaction releases formyl-CoA and an aldehyde that is one carbon shorter than the original fatty acid. wikipedia.orgnih.gov Because the cleavage occurs at the C1-C2 bond, the original C3-methyl branch (which is now the C2-methyl branch of the resulting aldehyde) is left intact, and its stereochemical configuration is maintained for subsequent metabolic steps. nih.gov

Regulation and Metabolic Interconnections of 2 Hydroxy 3 Methylhexadecanoyl Coa Pathways

Regulatory Enzymes and Genes in Alpha-Oxidation

The alpha-oxidation pathway is governed by a series of specific enzymes encoded by particular genes. Deficiencies in these enzymes can lead to severe metabolic disorders, such as Adult Refsum Disease, which is characterized by the accumulation of phytanic acid. nih.govoup.comnih.gov The primary enzymes and their corresponding genes are central to the formation and subsequent breakdown of 2-hydroxy-3-methylhexadecanoyl-CoA.

The initial step in the pathway involves the activation of the fatty acid to its CoA ester. nih.gov Following this, two key enzymes act sequentially:

Phytanoyl-CoA Hydroxylase (PHYH) : This enzyme, also known as phytanoyl-CoA 2-hydroxylase (PAHX), catalyzes the 2-hydroxylation of phytanoyl-CoA to form 2-hydroxyphytanoyl-CoA (a class of compounds to which 2-hydroxy-3-methylhexadecanoyl-CoA belongs). nih.govnih.govportlandpress.com It is an Fe(II)- and 2-oxoglutarate-dependent oxygenase. nih.gov The gene encoding this enzyme is the PHYH gene. researchgate.net Mutations in this gene are the primary cause of Adult Refsum Disease. nih.govresearchgate.net

2-Hydroxyphytanoyl-CoA Lyase (HACL1) : This enzyme is responsible for cleaving the carbon-carbon bond between the first and second carbons of 2-hydroxyphytanoyl-CoA. nih.govresearchgate.net This reaction yields a (n-1) aldehyde (e.g., pristanal (B217276) from 2-hydroxyphytanoyl-CoA) and formyl-CoA. nih.govresearchgate.net HACL1 is a thiamine (B1217682) pyrophosphate-dependent enzyme. nih.gov

The proper functioning and localization of these enzymes within the peroxisome are dependent on the peroxisomal biogenesis (PEX) genes. For instance, the import of PHYH into the peroxisome requires the PEX7 receptor, and defects in the PEX7 gene can also lead to phytanic acid accumulation. researchgate.net

| Enzyme | Gene | Function in Alpha-Oxidation | Cofactors/Dependencies |

| Phytanoyl-CoA Hydroxylase (PHYH/PAHX) | PHYH | Catalyzes the hydroxylation of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA. nih.govportlandpress.comresearchgate.net | Fe(II), 2-oxoglutarate, GTP/ATP, Mg2+. nih.govresearchgate.net |

| 2-Hydroxyphytanoyl-CoA Lyase (HACL1) | HACL1 | Cleaves 2-hydroxyphytanoyl-CoA into a fatty aldehyde and formyl-CoA. nih.govresearchgate.net | Thiamine pyrophosphate (TPP). nih.gov |

| Peroxin 7 (PEX7) | PEX7 | Functions as a receptor for importing peroxisomal matrix proteins, including PHYH. researchgate.net | N/A |

Functional Relationships with Other Lipid Metabolism Pathways

The alpha-oxidation pathway does not operate in isolation. Its intermediate, 2-hydroxy-3-methylhexadecanoyl-CoA, and its final products are closely interconnected with other fundamental lipid metabolic routes, including beta-oxidation and the synthesis of complex structural lipids and signaling molecules.

Distinction from Mitochondrial and Peroxisomal Beta-Oxidation

Alpha-oxidation and beta-oxidation are distinct fatty acid degradation pathways that differ in their enzymatic reactions, subcellular location for specific substrates, and the types of fatty acids they process.

The primary distinction arises from the substrate specificity. Beta-oxidation, which occurs in both mitochondria and peroxisomes, cannot proceed if there is a methyl group at the beta-carbon (C3) position, as this sterically hinders the formation of a double bond by acyl-CoA dehydrogenase, the first enzyme in the beta-oxidation cycle. nih.govaocs.org Alpha-oxidation bypasses this problem by first removing the carboxyl carbon. nih.govnih.gov

The product of phytanic acid alpha-oxidation is pristanic acid, which, after conversion to pristanoyl-CoA, is a suitable substrate for peroxisomal beta-oxidation. portlandpress.comamsterdamumc.nl Pristanic acid itself contains a methyl group, but it is at the alpha-position (C2), which is handled by the enzymes of the peroxisomal beta-oxidation pathway. portlandpress.com The breakdown of pristanoyl-CoA via beta-oxidation yields acetyl-CoA and propionyl-CoA, which can then be further metabolized. amsterdamumc.nl

| Feature | Alpha-Oxidation (of Phytanic Acid) | Beta-Oxidation |

| Primary Substrate Type | 3-methyl-branched fatty acids (e.g., Phytanic Acid). nih.gov | Straight-chain and some 2-methyl-branched fatty acids. researchgate.netaocs.org |

| Initial Enzymatic Step | Hydroxylation at C2 by Phytanoyl-CoA Hydroxylase. nih.govresearchgate.net | Dehydrogenation between C2 and C3 by Acyl-CoA Dehydrogenase. aocs.org |

| Carbon Removal | One carbon atom removed as CO2 (from formyl-CoA). nih.govnih.gov | Two carbon atoms removed as Acetyl-CoA per cycle. aocs.org |

| Key Intermediate | 2-hydroxy-3-methylacyl-CoA (e.g., 2-hydroxyphytanoyl-CoA). nih.gov | L-3-hydroxyacyl-CoA. ebi.ac.uk |

| Primary Location | Peroxisomes. nih.govwikipedia.org | Mitochondria and Peroxisomes. nih.gov |

| End Product | A fatty acid shortened by one carbon (e.g., Pristanic Acid), which then enters beta-oxidation. portlandpress.comamsterdamumc.nl | Acetyl-CoA (and other short-chain acyl-CoAs). aocs.org |

Involvement in Synthesis of Specialized Lipids (e.g., Cerebrosides, Sulfatides (B1148509), Sphingolipids)

While 2-hydroxy-3-methylhexadecanoyl-CoA is an intermediate in a catabolic pathway, the 2-hydroxy fatty acids themselves are crucial anabolic building blocks for a variety of complex sphingolipids, which are vital components of cell membranes, particularly in the nervous system. nih.gov These lipids include cerebrosides and sulfatides. nih.govresearchgate.net

The synthesis of these specialized lipids involves the hydroxylation of a long-chain fatty acid at the C2 position, a reaction catalyzed by fatty acid 2-hydroxylase (FA2H). nih.gov This 2-hydroxy fatty acid is then activated to its acyl-CoA form and subsequently transferred to a sphingoid base (like sphingosine (B13886) or dihydrosphingosine) by a ceramide synthase to form a 2-hydroxy-ceramide. nih.gov This molecule is the precursor for more complex sphingolipids like galactosylceramide (a major cerebroside) and its sulfated form, sulfatide. nih.govnih.gov

Interestingly, the catabolism of these 2-hydroxy sphingolipids also intersects with the alpha-oxidation pathway. The 2-hydroxy fatty acids released from the breakdown of cerebrosides and sulfatides can be degraded via peroxisomal alpha-oxidation. researchgate.net The enzyme 2-hydroxyphytanoyl-CoA lyase (HACL1), which cleaves 2-hydroxy-3-methylhexadecanoyl-CoA, is also capable of cleaving straight-chain 2-hydroxyacyl-CoAs, demonstrating a dual role for this enzyme in breaking down both dietary branched-chain fatty acids and endogenous 2-hydroxylated lipids. nih.govresearchgate.net

Contribution to Bile Acid Synthesis

The connection between 2-hydroxy-3-methylhexadecanoyl-CoA and bile acid synthesis is indirect, mediated through the peroxisome's central role in lipid metabolism. Peroxisomes are one of the sites for the synthesis of bile acids, which are essential for the digestion and absorption of dietary fats. wikipedia.orgfrontiersin.org

The alpha-oxidation of phytanic acid ultimately yields products like propionyl-CoA and acetyl-CoA after the resulting pristanic acid undergoes peroxisomal beta-oxidation. amsterdamumc.nl Acetyl-CoA is a fundamental building block for cholesterol synthesis, and cholesterol is the direct precursor for all bile acids. frontiersin.org The catabolism of cholesterol into primary bile acids like cholic acid and chenodeoxycholic acid involves a series of modifications, including side-chain shortening that occurs within the peroxisome via a beta-oxidation-like process. wikipedia.orgfrontiersin.org

Therefore, while 2-hydroxy-3-methylhexadecanoyl-CoA itself is not a direct precursor for bile acids, its degradation contributes to the pool of short-chain acyl-CoAs (acetyl-CoA and propionyl-CoA) within the peroxisome and mitochondrion. amsterdamumc.nl This pool is utilized for numerous metabolic processes, including the synthesis of cholesterol, which is the obligate starting material for the bile acid synthesis pathway. frontiersin.org

Analytical Methodologies for Investigating 2 Hydroxy 3 Methylhexadecanoyl Coa and Its Metabolites

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating 2-hydroxy-3-methylhexadecanoyl-CoA and its metabolites from complex biological samples, enabling accurate identification and quantification.

Gas chromatography (GC) is a powerful tool for the analysis of fatty acids, especially for resolving stereoisomers. researchgate.netrsc.org For the analysis of 2-hydroxy-3-methylhexadecanoyl-CoA, the CoA ester is first hydrolyzed to the free fatty acid. This is followed by derivatization to increase volatility, a necessary step for GC analysis. researchgate.netnih.gov A common derivatization method is the conversion to fatty acid methyl esters (FAMEs). nih.gov

To resolve the stereoisomers of 2-hydroxy-3-methylhexadecanoic acid, chiral derivatizing agents can be employed. For instance, derivatization with R-2-methoxy-2-trifluoromethylphenylacetyl chloride allows for the separation and identification of the four possible stereoisomers—(2S,3S), (2S,3R), (2R,3R), and (2R,3S)—by GC. researchgate.net This technique has been successfully used to study the stereoisomers formed during the hydroxylation of R- and S-3-methylhexadecanoyl-CoA by human phytanoyl-CoA hydroxylase. researchgate.net The use of highly polar capillary columns, such as those with ionic liquid stationary phases, can further enhance the separation of isomeric FAMEs. rsc.orgoup.com

Table 1: GC Analysis of 2-hydroxy-3-methylhexadecanoyl-CoA Stereoisomers

| Stereoisomer | Derivatization Agent | GC Column Type | Key Finding | Reference |

| (2S,3S), (2S,3R), (2R,3R), (2R,3S) | R-2-methoxy-2-trifluoromethylphenylacetyl chloride | Not specified in abstract | Successful resolution of all four stereoisomers. | researchgate.net |

| Branched-chain fatty acid methyl esters (BCFAMEs) | Pentafluorobenzyl bromide (PFBBr) | Not specified in abstract | GC-MS can resolve BCFAs from straight-chain isomers. | researchgate.net |

| Monomethyl branched-chain fatty acids | Picolinyl esters | Not specified in abstract | Effective for identifying branch points. | rsc.org |

High-performance liquid chromatography (HPLC) is particularly well-suited for the analysis of CoA esters due to their non-volatile and thermally unstable nature. oxfordindices.comalstesting.co.th HPLC can separate complex mixtures of compounds, making it ideal for analyzing biological samples. oxfordindices.com

For the analysis of 2-hydroxy-3-methylhexadecanoyl-CoA, reversed-phase HPLC columns, such as C18 or C30 columns, are often used. researchgate.netsigmaaldrich.com These columns separate molecules based on their hydrophobicity. The use of ultra-high-pressure liquid chromatography (UHPLC) coupled with a C30 column has been shown to effectively resolve isobaric lipids containing branched-chain fatty acids. nih.gov Chiral stationary phases can also be employed in HPLC to separate enantiomers of CoA esters, as demonstrated in the analysis of 2-tetradecylglycidic acid-CoA. nih.gov This approach allows for the determination of the enantiomeric purity of enzymatically synthesized CoA esters. nih.gov

Table 2: HPLC Methods for Acyl-CoA Analysis

| Analyte | HPLC Column | Key Feature | Application | Reference |

| Isobaric lipids with branched-chain acyl groups | C30 | Resolution of structurally similar lipids. | Quantifying acyl chain diversity. | researchgate.netnih.gov |

| Enantiomers of 2-tetradecylglycidic acid-CoA | Chiral stationary phase | Separation of R and S enantiomers. | Determining enantiomeric purity. | nih.gov |

| Fatty Acid Methyl Esters (FAMEs) | SUPELCOSIL™ LC-18 | Separation of saturated and unsaturated FAMEs. | General fatty acid analysis. | sigmaaldrich.com |

Mass Spectrometry-Based Lipidomics and Metabolomics

Mass spectrometry (MS) is a highly sensitive and specific technique that, when coupled with chromatographic separation, provides a powerful platform for the identification and quantification of lipids and metabolites.

Both targeted and untargeted approaches are utilized in the study of 2-hydroxy-3-methylhexadecanoyl-CoA.

Targeted metabolomics focuses on the measurement of a predefined set of metabolites. nih.gov This approach offers high sensitivity and quantitative accuracy. For acyl-CoAs, targeted methods often involve derivatization to improve chromatographic properties and ionization efficiency. nih.gov For example, phosphate (B84403) methylation of acyl-CoAs allows for their comprehensive analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Untargeted metabolomics aims to capture a global snapshot of all measurable metabolites in a sample. nih.govuams.edu This is particularly useful for discovering novel biomarkers and understanding broad metabolic changes. High-resolution mass spectrometers, such as Orbitrap and Q-TOF instruments, are typically used in untargeted studies to provide accurate mass measurements for formula determination. nih.govnih.gov

Mass spectrometry has been instrumental in elucidating the metabolism of branched-chain acyl-CoA derivatives. Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the parent ion and analyzing the resulting product ions. nih.gov This is particularly useful for distinguishing between isomers of hydroxy fatty acids. nih.gov

In studies of phytanic acid alpha-oxidation, a pathway involving 2-hydroxy-3-methyl-branched acyl-CoAs, MS-based lipidomics has been used to analyze the proteome and lipidome of mouse models. nih.gov These studies have revealed the upregulation of alternative oxidation pathways in response to deficiencies in the primary alpha-oxidation pathway. nih.gov Furthermore, LC-MS/MS methods have been developed for the isomer-selective profiling of branched-chain fatty acids in various biological samples. researchgate.net

Enzymatic and Spectrophotometric Assays for Pathway Activity

Enzymatic and spectrophotometric assays are essential for determining the activity of enzymes involved in the metabolic pathways of 2-hydroxy-3-methylhexadecanoyl-CoA.

The key enzyme in the degradation of 2-hydroxy-3-methylhexadecanoyl-CoA is 2-hydroxyacyl-CoA lyase (HACL1). monarchinitiative.orguniprot.orguniprot.org The activity of this enzyme can be measured by monitoring the cleavage of its substrate. One method involves measuring the production of the resulting aldehyde. researchgate.net

Biological Significance and Pathophysiological Implications of 2 Hydroxy 3 Methylhexadecanoyl Coa Metabolism

Physiological Role in Cellular Lipid Homeostasis

2-hydroxy-3-methylhexadecanoyl-CoA is an intermediate metabolite in the peroxisomal alpha-oxidation pathway, a process necessary for the catabolism of certain branched-chain fatty acids. wikipedia.org Unlike straight-chain fatty acids, which are typically degraded via beta-oxidation, fatty acids with a methyl group at the beta-carbon (C3) position, such as phytanic acid and other 3-methyl-branched fatty acids, cannot be processed by the beta-oxidation machinery. byjus.comresearchgate.net The alpha-oxidation pathway circumvents this blockage by removing a single carbon atom from the carboxyl end of the fatty acid. wikipedia.orgyoutube.com

The process begins with the activation of a 3-methyl-branched fatty acid to its coenzyme A (CoA) ester, for instance, 3-methylhexadecanoyl-CoA. This molecule is then hydroxylated at the alpha-carbon (C2) position by the enzyme phytanoyl-CoA hydroxylase (PHYH), an Fe²⁺ and O₂ dependent dioxygenase, to form 2-hydroxy-3-methylhexadecanoyl-CoA. wikipedia.orgnepjol.inforesearchgate.net This hydroxylation step is crucial. The resulting 2-hydroxy-3-methylhexadecanoyl-CoA is then cleaved by a lyase, yielding formyl-CoA and an aldehyde (pristanal in the case of phytanic acid degradation) that is one carbon shorter. wikipedia.org The aldehyde is subsequently oxidized to a carboxylic acid, which now lacks the problematic beta-methyl group and can proceed through the beta-oxidation pathway to generate energy and metabolic intermediates. byjus.comportlandpress.com Therefore, the formation of 2-hydroxy-3-methylhexadecanoyl-CoA is a pivotal step that allows complex branched-chain lipids to be integrated into the cell's general fatty acid degradation and energy production systems, thus maintaining lipid balance. nepjol.info

Association with Inherited Metabolic Disorders Affecting Peroxisomal Function

The alpha-oxidation pathway occurs within peroxisomes, specialized cellular organelles that house a variety of metabolic reactions. nepjol.infonih.gov Consequently, genetic defects in the enzymes of this pathway or in the biogenesis of peroxisomes themselves lead to a group of serious inherited metabolic diseases characterized by the accumulation of these branched-chain fatty acids. nih.gov

Refsum disease is a rare, autosomal recessive neurological disorder resulting from a profound deficiency in the alpha-oxidation pathway. wikipedia.orgnih.gov The clinical manifestations include retinitis pigmentosa (leading to night blindness and eventually total blindness), anosmia (loss of smell), peripheral neuropathy, cerebellar ataxia, and cardiac abnormalities. wikipedia.orgnih.govclevelandclinic.orgmedlineplus.gov The biochemical hallmark of Refsum disease is the massive accumulation of phytanic acid in blood and tissues. wikipedia.orgnih.gov

This accumulation is most commonly caused by mutations in the PHYH gene, which encodes for phytanoyl-CoA hydroxylase. nih.govnih.gov This enzyme is responsible for the first, rate-limiting step of alpha-oxidation: the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA. nih.gov A deficiency in PHYH activity means that phytanic acid, obtained from dietary sources like dairy products and ruminant fats, cannot be broken down. nih.govmedlineplus.gov While the primary accumulating substrate is phytanic acid, the underlying defect prevents the formation of 2-hydroxyacyl-CoA intermediates from all 3-methyl-branched fatty acids that are substrates for this enzyme. capes.gov.br Studies have demonstrated that the pathognomonic accumulation of phytanic acid in Refsum disease is due to the deficient activity of the peroxisomal alpha-oxidation enzyme system. nih.gov

In contrast to single-enzyme defects like Refsum disease, peroxisome biogenesis disorders (PBDs) are a group of genetically heterogeneous conditions where the formation of the entire peroxisome organelle is impaired. nih.govnih.gov The most severe form of this group is Zellweger syndrome. nih.gov These disorders are caused by mutations in one of several PEX genes, which encode proteins called peroxins that are essential for assembling functional peroxisomes and importing enzymes into the peroxisomal matrix. nih.gov

Because alpha-oxidation is a peroxisomal pathway, a general failure in peroxisome biogenesis results in the mislocalization of alpha-oxidation enzymes, rendering them non-functional. nih.gov Consequently, individuals with Zellweger syndrome exhibit an inability to perform alpha-oxidation, among many other metabolic failures. nih.govnih.gov This leads to the accumulation of phytanic acid in plasma and tissues, similar to Refsum disease. nih.gov However, patients with Zellweger spectrum disorders also accumulate other substances metabolized in peroxisomes, such as very long-chain fatty acids, leading to a much more complex and severe clinical picture that includes severe neurological dysfunction, liver and kidney problems, and craniofacial abnormalities. nih.govnih.gov

Research Models for Elucidating Metabolic Dysregulation Mechanisms

To understand the precise mechanisms of alpha-oxidation and the pathophysiology of its related disorders, researchers utilize various experimental models. Recombinant enzymes have been instrumental in characterizing the pathway's biochemistry. For instance, expressing human phytanoyl-CoA hydroxylase in E. coli has allowed for detailed studies of its substrate specificity and reaction mechanism. researchgate.net Such studies have analyzed the specific stereoisomers of 2-hydroxy-3-methylhexadecanoyl-CoA formed from different isomers of 3-methylhexadecanoyl-CoA, providing insight into the enzyme's stereospecificity. researchgate.net

Animal models, particularly genetically engineered mice, are also crucial. Mouse models lacking key alpha-oxidation enzymes, such as 2-hydroxyacyl-CoA lyase 1 (HACL1), have been developed to investigate the in vivo consequences of a blocked pathway. researchgate.net These models help to dissect the roles of specific enzymes and the resulting pathological changes when they are absent. Furthermore, cultured cells from patients, such as skin fibroblasts, are invaluable for diagnosing metabolic disorders and studying the cellular effects of enzyme deficiencies. nih.gov Comparing the metabolic capabilities of fibroblasts from healthy controls versus those from patients with Refsum disease or Zellweger syndrome has been fundamental in pinpointing the exact enzymatic and organellar defects. nih.govnih.gov These models are essential for exploring potential therapeutic strategies aimed at correcting or bypassing the metabolic block.

Compound and Enzyme Information

| Name | Type | Function / Significance |

| 2-hydroxy-3-methylhexadecanoyl-CoA | Metabolic Intermediate | Key intermediate in the alpha-oxidation of 3-methylhexadecanoic acid. researchgate.net |

| Phytanic Acid | Branched-Chain Fatty Acid | Accumulates in Refsum disease and Zellweger syndrome due to deficient alpha-oxidation. wikipedia.orgnih.gov |

| Phytanoyl-CoA | Acyl-CoA Derivative | The activated form of phytanic acid; substrate for PHYH. wikipedia.org |

| 2-hydroxyphytanoyl-CoA | Metabolic Intermediate | The product of the PHYH reaction during phytanic acid degradation. wikipedia.orgbyjus.com |

| Pristanic Acid | Branched-Chain Fatty Acid | Product of one cycle of alpha-oxidation of phytanic acid; can undergo beta-oxidation. wikipedia.orgnih.gov |

| Formyl-CoA | One-Carbon Unit | Co-product of the lyase step in alpha-oxidation. wikipedia.org |

| Phytanoyl-CoA Hydroxylase (PHYH) | Enzyme | Catalyzes the first step of alpha-oxidation; deficient in Refsum disease. nih.govnih.gov |

| 2-hydroxyacyl-CoA Lyase (HACL1) | Enzyme | Cleaves the 2-hydroxyacyl-CoA intermediate in alpha-oxidation. wikipedia.org |

| Peroxins (PEX proteins) | Proteins | Essential for the biogenesis of peroxisomes; mutated in Zellweger syndrome. nih.gov |

Q & A

Basic Research Questions

Q. What metabolic pathways involve 2-hydroxy-3-methylhexadecanoyl-CoA, and what enzymes catalyze its formation or degradation?

- Answer: 2-Hydroxy-3-methylhexadecanoyl-CoA is a key intermediate in fatty acid alpha-oxidation , a peroxisomal pathway critical for metabolizing branched-chain fatty acids like phytanic acid . The enzyme 2-hydroxy-3-methylhexadecanoyl-CoA lyase , encoded by the HACL1 gene, catalyzes its cleavage into formyl-CoA and a shorter acyl-CoA. Methodologically, researchers use HACL1 knockout models, isotopic labeling (e.g., ¹³C-phytanic acid), and enzyme activity assays (measuring NAD+ reduction) to study its role .

Q. What analytical techniques are recommended for detecting and quantifying 2-hydroxy-3-methylhexadecanoyl-CoA in biological samples?

- Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity for CoA ester quantification. Use reverse-phase columns and negative-ion mode to resolve isobaric intermediates .

- Enzyme-Linked Assays: Couple enzymatic reactions (e.g., dehydrogenases) with spectrophotometric detection of cofactors like NADH/NAD+ .

- Radiolabeled Substrates: Track metabolic flux using ¹⁴C-labeled precursors in peroxisomal fractions .

Q. How do researchers validate the purity and stability of synthetic 2-hydroxy-3-methylhexadecanoyl-CoA for in vitro studies?

- Answer:

- Nuclear Magnetic Resonance (NMR): Confirm structural integrity via ¹H/¹³C NMR, focusing on characteristic peaks (e.g., hydroxyl and thioester groups).

- Thin-Layer Chromatography (TLC): Monitor degradation under varying pH/temperature conditions.

- Stability Tests: Store aliquots at -80°C in neutral buffers (pH 7.4) with antioxidants (e.g., DTT) to prevent thioester hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported substrate specificities of HACL1 toward 2-hydroxy-3-methylhexadecanoyl-CoA across species?

- Answer:

- Comparative Kinetic Studies: Measure Km and Vmax using recombinant HACL1 isoforms from human, mouse, and yeast.

- Structural Modeling: Perform homology modeling to identify active-site residues influencing substrate binding. For example, substitutions in the Rossmann fold may alter affinity for methyl-branched substrates .

- Cross-Species Complementation: Express human HACL1 in knockout yeast to assess functional conservation .

Q. What experimental strategies address the challenges of studying 2-hydroxy-3-methylhexadecanoyl-CoA in intact cellular systems?

- Answer:

- Compartment-Specific Probes: Use peroxisome-targeted fluorescent sensors (e.g., GFP-tagged CoA-binding proteins) to monitor real-time dynamics .

- Silencing RNA (siRNA): Knock down HACL1 in hepatocyte models to induce metabolite accumulation, followed by metabolomic profiling .

- Isotope Tracing: Incubate cells with ²H₃-phytanic acid and track 2-hydroxy-3-methylhexadecanoyl-CoA via LC-MS/MS .

Q. How should researchers design experiments to investigate the role of 2-hydroxy-3-methylhexadecanoyl-CoA in metabolic disorders like Refsum disease?

- Answer:

- Patient-Derived Fibroblasts: Cultivate cells from Refsum patients and quantify 2-hydroxy-3-methylhexadecanoyl-CoA levels via LC-MS. Compare with controls .

- Gene Therapy Models: Deliver wild-type HACL1 via AAV vectors to HACL1⁻/⁻ mice and assess rescue of phytanic acid oxidation .

- Multi-Omics Integration: Combine transcriptomics (peroxisomal genes) and lipidomics to identify compensatory pathways .

Methodological Considerations

Q. What controls are essential when measuring 2-hydroxy-3-methylhexadecanoyl-CoA lyase activity in tissue homogenates?

- Answer:

- Negative Controls: Use heat-inactivated enzyme fractions or HACL1 knockout tissues.

- Substrate Blank: Incubate reactions without acyl-CoA substrates to rule out non-specific NAD+ reduction.

- Inhibitor Spikes: Add HACL1 inhibitors (e.g., iodoacetamide) to confirm assay specificity .

Q. How can computational tools enhance the study of 2-hydroxy-3-methylhexadecanoyl-CoA metabolism?

- Answer:

- Molecular Dynamics Simulations: Model substrate binding to HACL1 and predict mutations affecting catalysis.

- Pathway Analysis Software (e.g., MetaCyc): Map alpha-oxidation intermediates and identify regulatory nodes .

- Machine Learning: Train models on lipidomic datasets to predict metabolite accumulation in genetic disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.